Phthalimidopyrrole

Medicinal Chemistry Heterocyclic Synthesis Protecting Group Strategy

Phthalimidopyrrole (2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, CAS 885-12-1, molecular formula C₁₂H₈N₂O₂, MW 212.20 g/mol) is a heterocyclic compound that combines a phthalimide moiety with a pyrrole ring. It serves as a protected N-aminopyrrole synthon, primarily employed as a synthetic intermediate in medicinal chemistry for constructing pyrrolotriazepine anxiolytics, glycine partial agonists, and angiotensin II antagonists.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8529719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidopyrrole
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CN3
InChIInChI=1S/C12H8N2O2/c15-11-8-4-1-2-5-9(8)12(16)14(11)10-6-3-7-13-10/h1-7,13H
InChIKeyKKSJXOOVQSJSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidopyrrole (CAS 885-12-1) Procurement Guide: Key Identity and Baseline Properties


Phthalimidopyrrole (2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, CAS 885-12-1, molecular formula C₁₂H₈N₂O₂, MW 212.20 g/mol) is a heterocyclic compound that combines a phthalimide moiety with a pyrrole ring . It serves as a protected N-aminopyrrole synthon, primarily employed as a synthetic intermediate in medicinal chemistry for constructing pyrrolotriazepine anxiolytics, glycine partial agonists, and angiotensin II antagonists [1]. The compound is a crystalline solid with a melting point of 223–224 °C and a predicted density of 1.35 ± 0.1 g/cm³ .

Phthalimidopyrrole Sourcing Risks: Why Generic N-Aminopyrrole Building Blocks Cannot Replace It


Phthalimidopyrrole is not a simple N-aminopyrrole equivalent; it is a dual-purpose synthon where the phthalimido group simultaneously acts as a nitrogen-protecting group and an electron-withdrawing director for subsequent regioselective functionalization [1]. In the synthesis of anxiolytic pyrrolotriazepines, the phthalimido moiety is critical for enabling benzoylation at the pyrrole 2-position followed by chemoselective hydrazine-mediated deprotection, a sequence that cannot be replicated with N-Boc-protected 1-aminopyrroles due to their different deprotection requirements (strong acid or thermolysis at 170 °C) and distinct electronic directing effects [2]. Simply purchasing the free 1-aminopyrrole (CAS 765-39-9) is not a viable alternative because of its instability toward oxidation and the lack of the phthalimide-derived electronic activation needed for subsequent C-2 acylation steps.

Phthalimidopyrrole Differential Evidence: Quantitative Comparisons vs. Boc-Protected and Free 1-Aminopyrrole Alternatives


Deprotection Regioselectivity: Phthalimidopyrrole Enables One-Pot Pyrrolotriazepine Formation Not Achieved with N-Boc-1-Aminopyrrole

Phthalimidopyrrole facilitates a tandem deprotection-cyclization sequence to form pyrrolo[1,2-b][1,2,5]triazepin-2(3H)-ones, whereas N-Boc-1-aminopyrrole requires a separate deprotection step (thermolysis at 170 °C or TFA treatment) prior to cyclization [1][2]. This difference in deprotection chemistry is critical: the hydrazine-mediated removal of the phthalimido group can be performed at room temperature in methanol, while Boc removal demands either strongly acidic conditions (TFA) incompatible with acid-sensitive pyrrole intermediates, or elevated temperatures (170 °C) that risk pyrrole ring degradation [2].

Medicinal Chemistry Heterocyclic Synthesis Protecting Group Strategy

Dihydrofolate Reductase (DHFR) Inhibition: Phthalimidopyrrole Is a Weak Inhibitor with Species-Dependent Selectivity Pattern

Phthalimidopyrrole demonstrates measurable but weak inhibition of dihydrofolate reductase (DHFR), with an IC₅₀ of 20,000 nM against Plasmodium berghei DHFR and 450,000 nM against Escherichia coli DHFR, exhibiting a 22.5-fold selectivity for the parasite enzyme [1]. In comparison, methotrexate, a clinical DHFR inhibitor, typically exhibits IC₅₀ values in the low nanomolar range (e.g., ~10 nM) against P. falciparum DHFR, underscoring that phthalimidopyrrole is three orders of magnitude less potent but provides a synthetically accessible scaffold for further optimization.

Antiparasitic Drug Discovery DHFR Inhibition Structure-Activity Relationships

Synthesis Yield and Scalability: Phthalimidopyrrole Prepared in Multi-Gram Quantities via Robust Condensation Route

Phthalimidopyrrole is accessible through a well-documented condensation of N-aminophthalimide with 2,5-diethoxytetrahydrofuran under acidic conditions, yielding 10.3 g of isolated product from 10.0 g of N-aminophthalimide (gravimetric yield of the phthalimidopyrrole intermediate) . The subsequent hydrazine deprotection step yields 2.4 g of 1-aminopyrrole (47.3% yield over two steps). In contrast, direct N-amination of pyrrole using hydroxylamine-O-sulfonic acid (HOSA) under basic conditions reportedly yields 1-aminopyrrole in ~30–40% yield with significant byproduct formation due to competing C-amination [1].

Process Chemistry Building Block Synthesis Scalable Heterocyclic Production

Phthalimidopyrrole Application Scenarios: Where This Building Block Delivers Demonstrated Advantage


Pyrrolotriazepine Anxiolytic Lead Generation Libraries

Phthalimidopyrrole is the designated starting material for synthesizing 5-phenylpyrrolo[1,2-b][1,2,5]triazepin-2(3H)-ones, a class of heterocycles with documented anxiolytic activity [1]. The synthetic sequence—benzoylation, hydrazine-mediated phthalimide deprotection, acylation, and cyclization—proceeds without isolation of the unstable free 1-aminopyrrole intermediate, a workflow advantage verified by the successful preparation of multiple library members described in peer-reviewed literature [1]. Procurement of phthalimidopyrrole specifically (rather than alternative protected pyrroles) is required to reproduce this established route.

Glycine Partial Agonists for Cognitive Enhancement Programs

The Hoechst Marion Roussel patent family (U.S. Patents 5,580,987, 5,428,053, 5,274,116) explicitly uses phthalimidopyrrole as the key intermediate for 1-aminoacetamidopyrrole glycine partial agonists, developed for enhancing learning and memory in Alzheimer's disease models [2]. The patent-protected synthetic methodology, which relies on chemoselective phthalimide deprotection with hydrazine or methylamine in DMF at 0–150 °C, is not transferable to N-Boc-protected substrates without significant re-optimization of reaction conditions and protecting group compatibility [2].

Angiotensin II Antagonist Biphenyltetrazole Pyrrole Conjugates

While the published angiotensin II antagonist program primarily utilized N-Boc-1-aminopyrroles, the synthetic challenges encountered—specifically the harsh thermolysis deprotection step (170 °C) that limited functional group tolerance—highlight phthalimidopyrrole as a strategically advantageous alternative when designing analogs with acid- or heat-sensitive substituents [3]. The room-temperature hydrazine deprotection protocol of the phthalimido group offers an orthogonal deprotection strategy that expands the accessible chemical space for pyrrole-based AT₁ receptor antagonists [3].

Quote Request

Request a Quote for Phthalimidopyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.